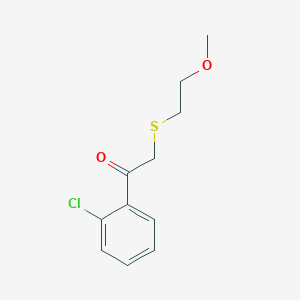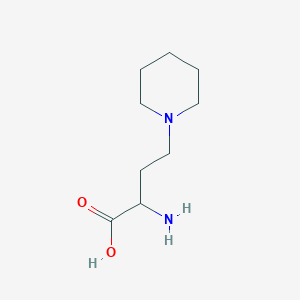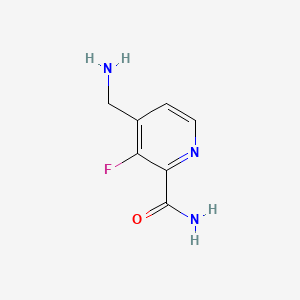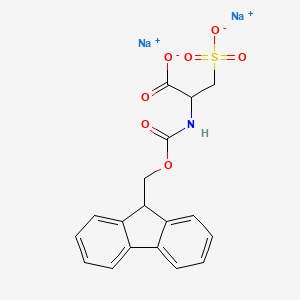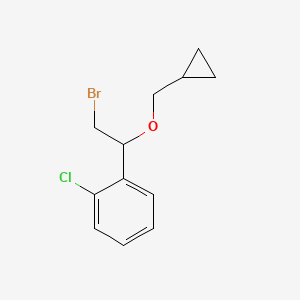
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene is an organic compound that features a benzene ring substituted with a bromoethyl group, a cyclopropylmethoxy group, and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzene with 2-bromo-1-(cyclopropylmethoxy)ethane under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to remove halogen atoms or alter the cyclopropylmethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-(2-hydroxy-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include dehalogenated compounds or altered cyclopropylmethoxy groups.
Scientific Research Applications
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new bonds and the introduction of functional groups. The pathways involved may include nucleophilic attack on the bromine or chlorine atoms, leading to the formation of new products.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-fluorobenzene
- 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-iodobenzene
Uniqueness
1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. The cyclopropylmethoxy group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14BrClO |
|---|---|
Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-2-chlorobenzene |
InChI |
InChI=1S/C12H14BrClO/c13-7-12(15-8-9-5-6-9)10-3-1-2-4-11(10)14/h1-4,9,12H,5-8H2 |
InChI Key |
ONQZCOIESZIGIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC(CBr)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



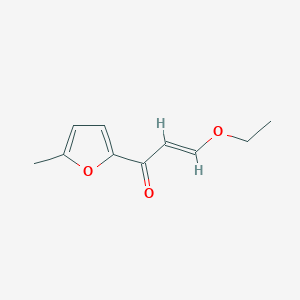

![3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)




